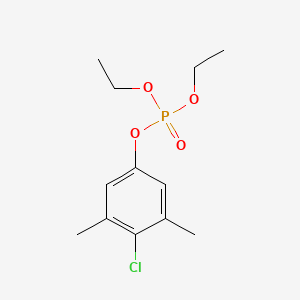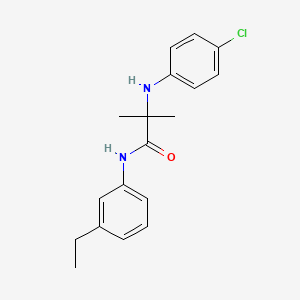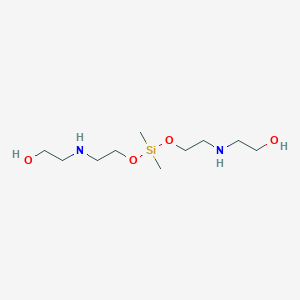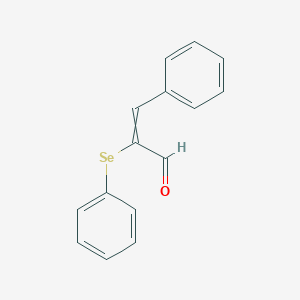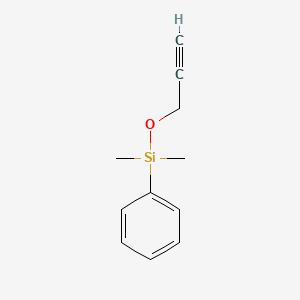
Silane, dimethylphenyl(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethylphenyl(2-propynyloxy)-: is a chemical compound with the molecular formula C11H14OSi. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a dimethylphenyl group and a 2-propynyloxy group attached to the silicon atom. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethylphenyl(2-propynyloxy)- typically involves the reaction of dimethylphenylchlorosilane with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of Silane, dimethylphenyl(2-propynyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, dimethylphenyl(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The 2-propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the 2-propynyloxy group.
Wissenschaftliche Forschungsanwendungen
Silane, dimethylphenyl(2-propynyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various applications, including drug delivery and imaging.
Wirkmechanismus
The mechanism of action of Silane, dimethylphenyl(2-propynyloxy)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The 2-propynyloxy group can participate in various reactions, such as nucleophilic substitution and addition, leading to the formation of new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
Dimethylphenylsilane: Similar in structure but lacks the 2-propynyloxy group.
Trimethylsilylpropyne: Contains a propyne group but different substituents on the silicon atom.
Phenyltrimethylsilane: Similar to dimethylphenylsilane but with different substituents.
Uniqueness: Silane, dimethylphenyl(2-propynyloxy)- is unique due to the presence of both a dimethylphenyl group and a 2-propynyloxy group. This combination of functional groups provides the compound with unique reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
89813-13-8 |
|---|---|
Molekularformel |
C11H14OSi |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
dimethyl-phenyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C11H14OSi/c1-4-10-12-13(2,3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
InChI-Schlüssel |
DAGFSRASQRHDKB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




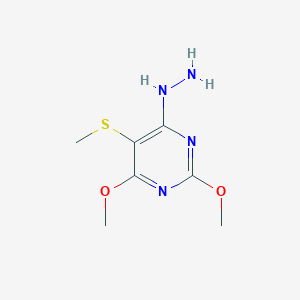
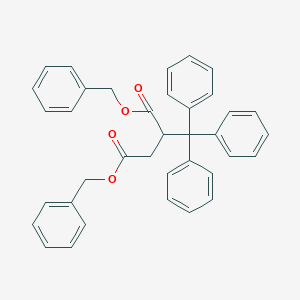


![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
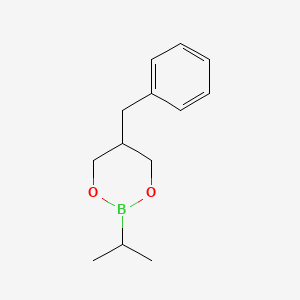
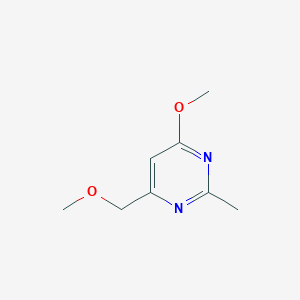
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
